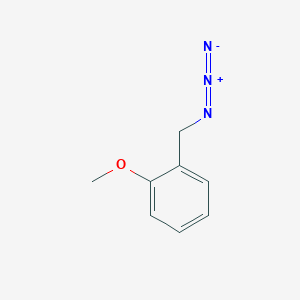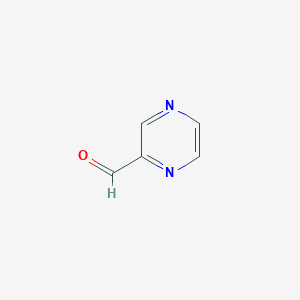![molecular formula C12H12BrN3 B1279579 4-(4-溴苯基)-4,5,6,7-四氢-3H-咪唑并[4,5-c]吡啶 CAS No. 7271-11-6](/img/structure/B1279579.png)
4-(4-溴苯基)-4,5,6,7-四氢-3H-咪唑并[4,5-c]吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Comprehensive Analysis of 4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
The compound 4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a derivative of imidazopyridine, which is a class of heterocyclic aromatic organic compounds. These compounds are of significant interest due to their diverse pharmacological properties and their use as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of imidazopyridine derivatives often involves the condensation of aminopyridines with aldehydes, followed by cyclization reactions. For instance, the synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives involves the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions . Similarly, the synthesis of 4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine would likely involve a multi-step process including bromination, amination, and cyclization steps .
Molecular Structure Analysis
The molecular structure of imidazopyridine derivatives is characterized by a planar imidazo[4,5-b]pyridine unit, with substituents such as phenyl or allyl groups rotated slightly out of this plane . X-ray crystallography confirms the planarity of the imidazo[4,5-b]pyridine moiety and provides detailed information on the molecular geometry .
Chemical Reactions Analysis
Imidazopyridine derivatives can undergo various chemical reactions, including palladium-catalyzed cascade reactions, which can lead to the formation of complex structures like indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones . These reactions often involve C-H bond activation and can be influenced by the presence of different metal catalysts or reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazopyridine derivatives can be studied using spectroscopic methods such as IR-NMR spectroscopy. Density functional theory (DFT) calculations can predict vibrational frequencies, gauge-independent atomic orbital (GIAO) (1)H and (13)C NMR chemical shift values, and molecular electrostatic potential (MEP) distribution . Additionally, the non-linear optical properties and intermolecular interactions, such as hydrogen bonding and π-π stacking, can be analyzed through theoretical calculations and crystallographic studies .
科学研究应用
Application Summary
This compound has been synthesized and tested for its antimicrobial properties. It’s part of a series of pyridine derivatives designed to combat microbial resistance, which is a growing concern due to the decline in new antibiotic development .
Methods of Application: The compound was synthesized through a reaction involving 4-bromo acetophenone and vetraldehyde, followed by treatment with 2-cyanothioacetamide to yield pyridinethione, which then reacted to form the desired thienopyridine derivatives .
Results Summary
The synthesized derivatives exhibited strong antimicrobial activity against strains like E. coli, B. mycoides, and C. albicans. The highest inhibition zones were observed for B. mycoides (33 mm) and C. albicans (29 mm), with MIC levels as low as 0.0048 mg/mL .
Anticancer Agent
Application Summary
Pyridine derivatives, including the compound , are being explored for their potential as anticancer agents. The pyridine scaffold is a core structure in many approved drugs and is known for its biological activities .
Methods of Application: The compound’s anticancer properties are being investigated through synthesis and biological activity studies, focusing on its interaction with various cancer cell lines .
Organic Electronics
Methods of Application: Research involves sublimation under ultrahigh vacuum onto crystalline metallic surfaces, followed by characterization using scanning tunneling microscopy (STM) .
Neurotoxicity Study
Methods of Application: The study involved behavioral parameters, swimming potential, and survival rate assessments in alevins (fish larvae) after exposure to the compound .
Analytical Chemistry
Scientific Field
Methods of Application: High-performance liquid chromatography (HPLC) methods are developed to quantify the compound at ppm levels in active pharmaceutical ingredients .
Supramolecular Chemistry
Methods of Application: The approach involves coordination and adatom bonds with noble metal atoms, studied through density-functional-theory (DFT) calculations and STM .
Catalysis in Organic Synthesis
Application Summary
Pyridine derivatives are known to facilitate various catalytic processes in organic synthesis. They can act as ligands in transition metal catalysis, promoting efficient coupling reactions .
Methods of Application: The compound can be used in palladium-catalyzed coupling reactions, such as Suzuki reactions, where it enhances the coupling efficiency of aryl chlorides containing hydroxymethyl groups .
Development of New Pharmaceuticals
Application Summary
The pyridine moiety is a common feature in many pharmaceuticals. Derivatives of this compound are being explored for their potential to act as precursors or intermediates in drug development .
Methods of Application: Synthetic pathways involving this compound are being developed to create new drugs with enhanced biological activity and reduced side effects .
Material Science
Methods of Application: The compound is polymerized with other commercially available materials via processes like Suzuki coupling to create new polymers with desired electronic properties .
Environmental Chemistry
Methods of Application: The compound is used in chromatographic techniques to detect and quantify pollutants in environmental samples .
Neuropharmacology
Methods of Application: The compound’s neuropharmacological activity is assessed through in vitro studies involving fish larvae to observe behavioral changes and survival rates .
Supramolecular Assembly
Methods of Application: Research involves studying the self-assembly and coordination of the compound on metallic surfaces, supported by density-functional-theory calculations .
Antileishmanial and Antimalarial Agent
Methods of Application
The compounds were synthesized and their structures confirmed using techniques like FTIR and NMR. They were then tested in vitro against Leishmania aethiopica and in vivo in Plasmodium berghei-infected mice .
Neuroprotective Agent
Methods of Application: The study involved assessing the compound’s effect on acetylcholinesterase activity and malondialdehyde levels in the brain, along with behavioral parameters, swimming potential, and survival rate in fish larvae .
Molecular Docking Studies
Methods of Application: Computational techniques were employed to simulate the docking of the compound’s derivatives with proteins associated with diseases like leishmaniasis and malaria .
属性
IUPAC Name |
4-(4-bromophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3/c13-9-3-1-8(2-4-9)11-12-10(5-6-14-11)15-7-16-12/h1-4,7,11,14H,5-6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMSKJVTKVQVLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470067 |
Source


|
| Record name | 4-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
CAS RN |
7271-11-6 |
Source


|
| Record name | 4-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

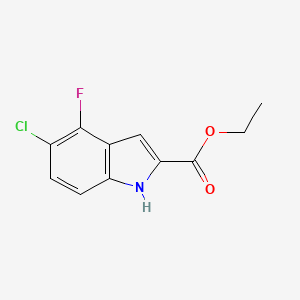
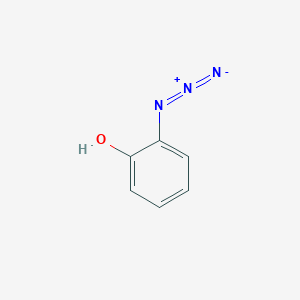
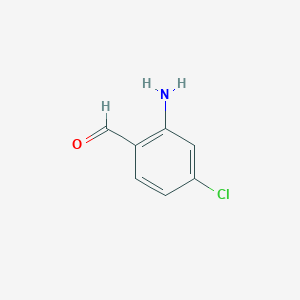
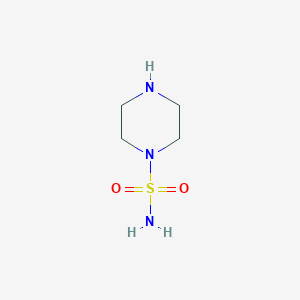
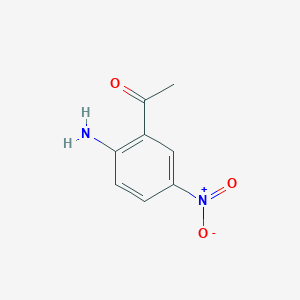
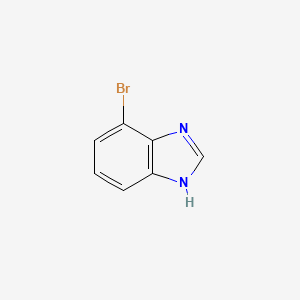
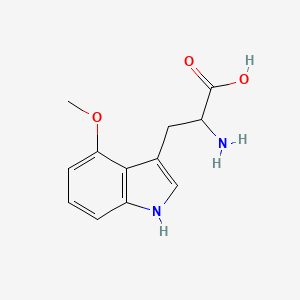
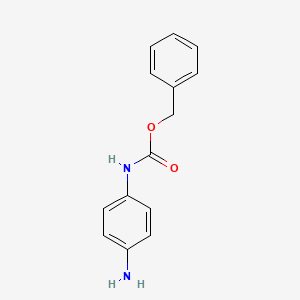
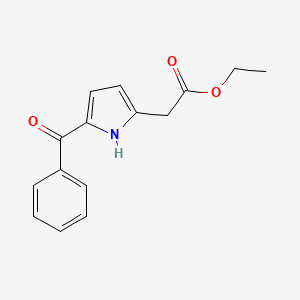
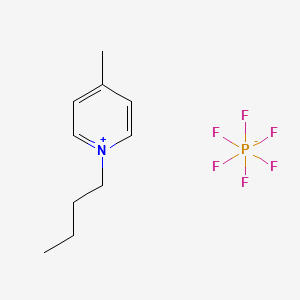
![4-[Bis(4-methoxyphenyl)amino]benzaldehyde](/img/structure/B1279523.png)
